1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
CAS No.: 63261-42-7
Cat. No.: VC8417976
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63261-42-7 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | (E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+ |
| Standard InChI Key | CHNIPFJTNSOHAV-FPYGCLRLSA-N |
| Isomeric SMILES | C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one, reflects its trans-configuration (E-isomer) across the double bond, as confirmed by its isomeric SMILES notation: C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]. Key structural features include:
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Cyclopropyl ketone: A three-membered carbocyclic ring fused to a ketone group, inducing angle strain (60° bond angles vs. ideal 120° for sp² hybridization) .
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4-Nitrophenyl group: A para-substituted nitro aromatic system capable of strong electron withdrawal (σp = 1.27) .
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α,β-Unsaturated carbonyl: A conjugated enone system enabling Michael addition and Diels-Alder reactions .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Density | 1.123–1.396 g/cm³ | |
| Boiling Point | 306.6–473.6°C | |
| LogP | 2.68 (Calculated) | |
| Topological Polar SA | 17.07 Ų |
Spectroscopic Signatures
¹H NMR (DMSO-d₆): Key resonances include cyclopropyl protons (δ 1.36 ppm, triplet), enone protons (δ 7.55–8.83 ppm, multiplet), and nitro group-coupled aromatic protons (δ 7.92 ppm, doublet) . IR Spectroscopy: Strong absorptions at 1655 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (NO₂ asymmetric stretch), and 1470 cm⁻¹ (C=C vibration) .
Synthetic Methodologies
Chalcone Precursor Synthesis
The compound is synthesized via Claisen-Schmidt condensation between 4-nitrobenzaldehyde and cyclopropyl methyl ketone under basic conditions :
General Procedure:
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Dissolve 4-nitrobenzaldehyde (10 mmol) and cyclopropyl methyl ketone (10 mmol) in ethanol (15 mL).
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Add NaOH (25 mmol) in water (1.5 mL) dropwise at 0°C.
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Stir at 50°C for 12 hours under N₂ atmosphere.
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Acidify with HCl (1M), extract with EtOAc, and recrystallize from ethanol .
Optimized Conditions:
Table 2: Reaction Yield Dependence on Base Strength
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | EtOH/H₂O | 50 | 75 |
| KOH | DMF | 25 | 42 |
| NaH | THF/DMSO | -10 | 70 |
Cyclopropanation Techniques
Alternative routes employ sulfoxonium ylides for cyclopropane ring formation:
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Generate ylide from trimethylsulfoxonium iodide (2 eq) and NaH (3 eq) in THF/DMSO.
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Add enone precursor at -10°C.
Critical Parameters:
Physicochemical Behavior
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals two endotherms:
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Melting Point: 168–169°C (dec.).
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Decomposition: Exothermic peak at 229°C (ΔH = -318 J/g) due to nitro group elimination .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DCM | 34.7 |
| DMSO | 89.2 |
The nitro group’s -M effect reduces aqueous solubility compared to non-nitrated analogs (e.g., 1-cyclopropyl-3-phenylprop-2-en-1-one: water solubility = 0.8 mg/mL) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The 4-nitrophenyl group directs incoming electrophiles to the meta position:
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Nitration: Forms 3,4-dinitrophenyl derivatives (H₂SO₄/HNO₃, 0°C, 2 h) .
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Sulfonation: Yields 3-sulfo-4-nitrophenyl analogs (oleum, 40°C, 6 h) .
Conjugate Addition Reactions
The enone system undergoes regioselective additions:
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Michael Addition:
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Diels-Alder Cycloaddition:
Comparative Analysis with Structural Analogs
Table 3: Property Comparison with Related Compounds
| Compound | MW (g/mol) | Density (g/cm³) | LogP |
|---|---|---|---|
| 1-Cyclopropyl-3-(4-nitrophenyl)propenone | 217.22 | 1.123–1.396 | 2.68 |
| 1-Cyclopropyl-3-phenylpropenone | 172.22 | 1.123 | 2.10 |
| 3-(4-Nitrophenyl)-1-phenylpropenone | 253.25 | 1.31 | 3.12 |
The nitro group increases density by 18–24% compared to phenyl analogs due to enhanced London dispersion forces .
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